molecular formula C26H22N2O4 B11579288 ethyl 4-({[3-(phenylcarbonyl)-1H-indol-1-yl]acetyl}amino)benzoate

ethyl 4-({[3-(phenylcarbonyl)-1H-indol-1-yl]acetyl}amino)benzoate

Cat. No.: B11579288
M. Wt: 426.5 g/mol
InChI Key: JBQXNFHEDOZCRU-UHFFFAOYSA-N
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Description

ETHYL 4-[2-(3-BENZOYL-1H-INDOL-1-YL)ACETAMIDO]BENZOATE is a complex organic compound that features an indole nucleus. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical sciences due to its potential therapeutic applications.

Preparation Methods

The synthesis of ETHYL 4-[2-(3-BENZOYL-1H-INDOL-1-YL)ACETAMIDO]BENZOATE typically involves multiple steps, starting with the preparation of the indole nucleus. The benzoylation of substituted phenols under low temperature, followed by Fries rearrangement using anhydrous aluminum chloride as a catalyst, yields hydroxy benzophenones . These intermediates are then coupled with appropriate amines and esters under specific reaction conditions to form the final product. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

ETHYL 4-[2-(3-BENZOYL-1H-INDOL-1-YL)ACETAMIDO]BENZOATE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

ETHYL 4-[2-(3-BENZOYL-1H-INDOL-1-YL)ACETAMIDO]BENZOATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-[2-(3-BENZOYL-1H-INDOL-1-YL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

ETHYL 4-[2-(3-BENZOYL-1H-INDOL-1-YL)ACETAMIDO]BENZOATE can be compared with other indole derivatives, such as:

The uniqueness of ETHYL 4-[2-(3-BENZOYL-1H-INDOL-1-YL)ACETAMIDO]BENZOATE lies in its specific structure, which allows for unique interactions and potential therapeutic applications.

Properties

Molecular Formula

C26H22N2O4

Molecular Weight

426.5 g/mol

IUPAC Name

ethyl 4-[[2-(3-benzoylindol-1-yl)acetyl]amino]benzoate

InChI

InChI=1S/C26H22N2O4/c1-2-32-26(31)19-12-14-20(15-13-19)27-24(29)17-28-16-22(21-10-6-7-11-23(21)28)25(30)18-8-4-3-5-9-18/h3-16H,2,17H2,1H3,(H,27,29)

InChI Key

JBQXNFHEDOZCRU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC=C4

Origin of Product

United States

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